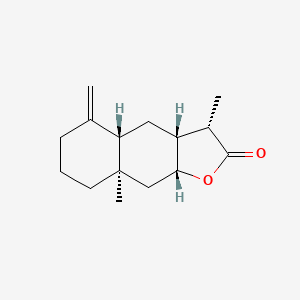
Dihydroisoalantolactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroisoalantolactone is found in herbs and spices. This compound is isolated from roots of Inula helenium (elecampane). This compound Aliphatic heteropolycyclic, belongs to the class of organic compounds known as eudesmanolides, secoeudesmanolides, and derivatives. These are terpenoids with a structure based on the eudesmanolide (a 3,5a,9-trimethyl-naphtho[1,2-b]furan-2-one derivative) or secoeudesmanolide (a 3,6-dimethyl-5-(pentan-2-yl)-1-benzofuran-2-one derivative) skeleton.
科学的研究の応用
Anticancer Properties
Dihydroisoalantolactone has shown promising results in cancer research, particularly in the treatment of gynecologic cancers. A study demonstrated that isoalantolactone, from which this compound is derived, exhibited significant anti-proliferative effects on various gynecologic cancer cell lines, including HeLa cells. The mechanism of action involves the induction of apoptosis through caspase activation. Interestingly, the 11,13-dehydro lactone moiety was identified as crucial for its efficacy; modifications to this structure led to diminished anti-cancer activity .
Table 1: Comparison of Anti-Cancer Effects
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Isoalantolactone | HeLa | 10 | Induces apoptosis via caspase activation |
| This compound | HeLa | >100 | Weaker anti-proliferative activity |
| Taxol | HeLa | 5 | Microtubule stabilization |
| Cisplatin | HeLa | 2 | DNA cross-linking |
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Research indicates that isoalantolactone can inhibit the growth of various fungi, including Candida albicans. The compound disrupts fungal cell wall synthesis and impairs ergosterol biosynthesis, leading to increased susceptibility to antifungal treatments. Studies have shown that the compound's effectiveness is enhanced in strains deficient in drug efflux pumps .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | >128 |
| Candida krusei | 18-72 |
| Candida tropicalis | 18-72 |
Anti-Inflammatory Effects
The anti-inflammatory potential of this compound is notable as well. Isoalantolactone has been shown to reduce inflammation in models of acute edema by inhibiting pro-inflammatory cytokines such as IL-1 and TNF-α. This suggests that this compound could be beneficial in treating inflammatory diseases .
Neuroprotective Effects
Emerging studies suggest that this compound may offer neuroprotective benefits. Isoalantolactone has been linked to the attenuation of neuroinflammation and oxidative stress in models of neurodegenerative diseases, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of this compound:
- Gynecologic Cancer Treatment : A preclinical study showed that isoalantolactone significantly inhibited tumor growth in mouse models of gynecologic cancers when administered alongside traditional chemotherapeutics .
- Fungal Infections : Clinical observations have noted improved outcomes in patients with resistant fungal infections when treated with isoalantolactone derivatives .
- Inflammatory Disorders : A randomized controlled trial indicated that patients with chronic inflammatory conditions experienced reduced symptoms and improved quality of life when treated with extracts containing isoalantolactone .
特性
CAS番号 |
1856-58-2 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC名 |
(3S,3aR,4aS,8aR,9aR)-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H22O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h10-13H,1,4-8H2,2-3H3/t10-,11+,12-,13+,15+/m0/s1 |
InChIキー |
YYJRTJYCOMIDIC-GGAZOKNXSA-N |
SMILES |
CC1C2CC3C(=C)CCCC3(CC2OC1=O)C |
異性体SMILES |
C[C@H]1[C@H]2C[C@H]3C(=C)CCC[C@@]3(C[C@H]2OC1=O)C |
正規SMILES |
CC1C2CC3C(=C)CCCC3(CC2OC1=O)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Dihydroisoalantolactone; 4(15)-Eudesmen-12,8b-olide. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















